DC92-B vs. DC92-D: Superior Antibacterial Potency Against Staphylococcus aureus
In a direct, controlled assay, DC92-B demonstrates significantly superior antibacterial activity against the Gram-positive pathogen Staphylococcus aureus ATCC 6538P compared to its photodegradation analog DC92-D [1]. The Minimal Inhibitory Concentration (MIC) for DC92-B was determined to be 0.04 µg/mL, whereas DC92-D required a concentration of 1.5 µg/mL [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.04 µg/mL |
| Comparator Or Baseline | DC92-D: MIC = 1.5 µg/mL |
| Quantified Difference | DC92-B is 37.5-fold more potent than DC92-D |
| Conditions | Agar dilution method against Staphylococcus aureus ATCC 6538P, pH 7 medium [1]. |
Why This Matters
This large potency gap means that selecting DC92-D for applications targeting S. aureus would require a substantially higher concentration, potentially altering off-target effects and complicating dosing in complex biological systems.
- [1] Takahashi I, et al. Novel substances DC-92B and DC-92D, and process for their preparation. European Patent EP0274545B1. 1992-12-02. Biological properties of DC-92B and DC-92D [0007]. View Source
